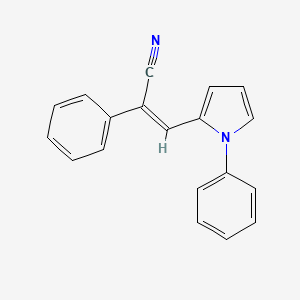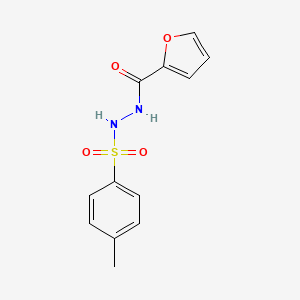![molecular formula C8H7BrN4S2 B10897374 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897374.png)
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of imines This compound is characterized by the presence of a bromothiophene moiety and a triazole ring, which are linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction. In this method, 4-bromoaniline is first condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the intermediate product . This intermediate is then subjected to a Suzuki coupling reaction with various arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4) at elevated temperatures (around 90°C) . The reaction yields the desired compound in moderate to good yields (58-72%) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives.
Scientific Research Applications
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The triazole ring and bromothiophene moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
N-[(E)-(4-bromophenyl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: This compound has a similar structure but with a bromophenyl group instead of a bromothiophene group.
N-[(E)-(4-chlorothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: This compound has a chlorothiophene group instead of a bromothiophene group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7BrN4S2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(E)-1-(4-bromothiophen-2-yl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H7BrN4S2/c1-14-8-12-10-5-13(8)11-3-7-2-6(9)4-15-7/h2-5H,1H3/b11-3+ |
InChI Key |
GFWBENCUUOTUQV-QDEBKDIKSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC(=CS2)Br |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897293.png)

![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)

![N'-[(E)-(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10897327.png)

![N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
![N-[(E)-{3-[(4-iodophenoxy)methyl]-4-methoxyphenyl}methylidene]morpholin-4-amine](/img/structure/B10897331.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897334.png)


![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10897343.png)
![6-cyclopropyl-N-[1-(3-methoxyphenyl)ethyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10897358.png)
![[2-Iodo-6-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)phenoxy]acetic acid](/img/structure/B10897362.png)
